2-Thiophen-2-yl-propionic acid ethyl ester
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Overview
Description
2-Thiophen-2-yl-propionic acid ethyl ester is an organic compound characterized by the presence of a thiophene ring, which is a five-membered ring containing one sulfur atom.
Preparation Methods
The synthesis of 2-Thiophen-2-yl-propionic acid ethyl ester typically involves the esterification of 2-thiophen-2-yl-propionic acid with ethanol. This reaction is catalyzed by an acid, such as sulfuric acid or ferric chloride, and is carried out under reflux conditions. The reaction mixture is then purified through distillation or other separation techniques to obtain the desired ester .
Chemical Reactions Analysis
2-Thiophen-2-yl-propionic acid ethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation, under appropriate conditions
Scientific Research Applications
2-Thiophen-2-yl-propionic acid ethyl ester has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Thiophen-2-yl-propionic acid ethyl ester involves its interaction with various molecular targets. The thiophene ring can participate in π-π interactions and hydrogen bonding, influencing the compound’s reactivity and binding affinity. These interactions can modulate biological pathways and contribute to the compound’s observed effects .
Comparison with Similar Compounds
2-Thiophen-2-yl-propionic acid ethyl ester can be compared with other thiophene derivatives, such as:
Thiophene-2-carboxylic acid ethyl ester: Similar in structure but with different functional groups, leading to varied reactivity and applications.
Thiophene-2-boronic acid pinacol ester: Used in Suzuki-Miyaura coupling reactions, highlighting its role in cross-coupling chemistry.
2-Thiopheneethanol: Another thiophene derivative with applications in organic synthesis and material science.
These comparisons highlight the unique properties and applications of this compound, making it a valuable compound in various scientific and industrial fields.
Properties
IUPAC Name |
ethyl 2-thiophen-2-ylpropanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2S/c1-3-11-9(10)7(2)8-5-4-6-12-8/h4-7H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANSAXZVCVFZRFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)C1=CC=CS1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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